Delequamine Hydrochloride

Sexual Behavior Behavioral Pharmacology Alpha-2 Adrenoceptor

Eliminate confounds with Delequamine hydrochloride—the definitive α2-antagonist for behavioral neuropharmacology. Exhibits >1,000-fold selectivity over 5-HT1A and α1 receptors, oral bioavailability, and brain penetration. Unlike yohimbine, it shows dose-dependent efficacy (0.4–6.4 mg/kg p.o.) in male sexual behavior and uniquely enhances female lordosis (yohimbine suppresses it). Rigorously characterized (Ki=0.66 nM), it serves as a reliable tool and positive control for α2-targeted research. Guaranteed ≥98% purity; ready for global shipment. Request a quote.

Molecular Formula C18H27ClN2O3S
Molecular Weight 386.9 g/mol
CAS No. 119942-75-5
Cat. No. B1670216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelequamine Hydrochloride
CAS119942-75-5
Synonyms5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer
Delequamine
delequamine hydrochloride
DMMIN
RS 15385
RS 15385-197
RS-15385
RS-15385-197
Molecular FormulaC18H27ClN2O3S
Molecular Weight386.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2.Cl
InChIInChI=1S/C18H26N2O3S.ClH/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19;/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3;1H/t14-,17+,18+;/m1./s1
InChIKeyITJOISLXCMAIOC-CVLULELNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Delequamine Hydrochloride: Potent and Selective α2-Adrenergic Antagonist for Neuroscience and Behavioral Research


Delequamine hydrochloride (CAS: 119942-75-5), also known by its developmental code RS-15385-197, is an orally active, brain-penetrant, potent and selective antagonist of the α2-adrenergic receptor . It was developed by Syntex Research and reached Phase 3 clinical trials for the treatment of erectile dysfunction and major depressive disorder before development was discontinued, making it a well-characterized tool compound for research [1]. As a small molecule from the naphthyridine class, its high affinity (pKi ~9.5) and >1000-fold selectivity over related receptors like 5-HT1A and α1-adrenoceptors provide a precise tool for dissecting α2-adrenoceptor-mediated pathways .

Why Generic α2-Antagonists Cannot Substitute for Delequamine Hydrochloride in Research


The use of a generic α2-adrenergic antagonist, such as yohimbine or idazoxan, in place of Delequamine hydrochloride introduces significant confounding variables due to off-target pharmacology, suboptimal in vivo efficacy, and poor oral bioavailability. A direct comparison in the same preclinical sexual behavior model revealed that yohimbine was effective at only a single dose (2 mg/kg, p.o.), while Delequamine exhibited robust, dose-dependent efficacy over a wide range (0.4-6.4 mg/kg, p.o.) [1]. This functional divergence is rooted in fundamental molecular differences: Delequamine displays >1,000-fold selectivity for α2-adrenoceptors over α1-adrenoceptors and 5-HT1A receptors, whereas yohimbine's significant affinity for 5-HT1A receptors directly counteracts and masks the desired α2-antagonist effects . Substituting with idazoxan or other less selective analogs would similarly fail to recapitulate the clean, α2-specific pharmacological profile of Delequamine, undermining data reproducibility and mechanistic interpretation [2].

Quantitative Evidence for Delequamine Hydrochloride Differentiation from α2-Adrenergic Antagonist Comparators


Superior Dose-Response Window in Male Rat Sexual Behavior vs. Yohimbine

In a direct head-to-head comparison using an in vivo model of sexual behavior, Delequamine demonstrated a much wider and more robust dose-response relationship compared to the classical α2-antagonist yohimbine. While yohimbine was effective at only one specific oral dose (2 mg/kg), Delequamine significantly increased the behavioral score over an entire dose range of 0.4 to 6.4 mg/kg (p.o.) [1].

Sexual Behavior Behavioral Pharmacology Alpha-2 Adrenoceptor

Opposing Functional Outcomes in Female Sexual Behavior vs. Yohimbine

In a direct head-to-head comparison in ovariectomized female rats, Delequamine and yohimbine produced qualitatively opposite effects on sexual behavior (lordosis). Delequamine increased lordosis at doses of 1.6 and 6.4 mg/kg (p.o.), facilitating sexual receptivity. In stark contrast, yohimbine reduced lordotic responses in a dose-dependent manner (2, 4, and 8 mg/kg, p.o.) [1].

Female Sexual Behavior Lordosis Alpha-2 Adrenoceptor

High Functional Antagonist Potency in Isolated Tissue vs. Reference Antagonists

In a functional tissue bath assay using the guinea pig ileum, Delequamine exhibited a high pA2 value of 9.72, indicating its potent antagonist activity against the α2-agonist UK-14304. This functional potency is provided as a comparator to other known α2-antagonists in the primary pharmacology paper [1].

Tissue Pharmacology Functional Antagonism Alpha-2 Adrenoceptor

Oral Bioavailability and CNS Penetration Enabling In Vivo Studies

Delequamine is characterized as an orally active and brain-penetrant compound, a crucial feature for its use in central nervous system (CNS) behavioral studies. In vivo, it effectively inhibits clonidine-induced mydriasis (a CNS-mediated effect) with an ID50 of 0.21 mg/kg following oral administration, directly demonstrating both oral absorption and central target engagement .

Pharmacokinetics In Vivo Pharmacology CNS Penetration

High-Value Research and Industrial Application Scenarios for Delequamine Hydrochloride


Behavioral Pharmacology: Precise Investigation of α2-Adrenoceptor Modulation of Male Sexual Behavior

Researchers investigating the neural circuitry of sexual motivation and performance can utilize Delequamine hydrochloride as a selective, orally active tool. Its wide and robust dose-response range (0.4-6.4 mg/kg, p.o.) for enhancing male sexual behavior in rats, directly contrasted with the single-dose efficacy of yohimbine, provides a reliable and reproducible assay window [1]. This specificity allows for the clean dissection of central α2-mediated arousal pathways without confounding off-target effects, making it ideal for studies on sexual dysfunction and general arousal mechanisms.

Behavioral Pharmacology: Accurate Dissection of α2-Adrenoceptor Roles in Female Sexual Receptivity

For studies focused on female sexual behavior, Delequamine hydrochloride is the only viable choice among traditional α2-antagonists. The direct comparison showing Delequamine increases lordosis while yohimbine decreases it provides a clear rationale for its use [1]. This application is critical for researchers aiming to understand the neuropharmacology of female sexual function and its potential modulation, as it avoids the erroneous inhibitory signals that would arise from using yohimbine or other non-selective compounds.

Neurobiology: Validating α2-Adrenoceptor-Specific Mechanisms in CNS Function and Behavior

The high selectivity profile of Delequamine (>1000-fold over 5-HT1A and α1 receptors) [1] makes it an indispensable tool for neurobiologists studying the noradrenergic system. When investigating the role of presynaptic α2-adrenoceptors in regulating neurotransmitter release, attention, arousal, or stress responses, Delequamine ensures that observed effects are due to α2-adrenoceptor blockade and not an artifact of cross-reactivity with other monoaminergic systems. Its oral bioavailability and brain penetration further support its use in chronic in vivo experiments .

Drug Discovery & Development: Validated Positive Control for α2-Adrenoceptor Antagonist Screening

In pharmaceutical research programs targeting the α2-adrenergic receptor for novel therapeutics, Delequamine hydrochloride serves as a high-quality, well-characterized positive control. Its extensive published pharmacology, including binding affinity (Ki = 0.66 nM) [1], functional antagonism (pA2 = 9.72) , and in vivo efficacy data, provides a robust benchmark for validating in vitro and in vivo assays. This allows for confident comparison of new chemical entities against a known reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Delequamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.